4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide
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Overview
Description
4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide is a complex organic compound that features an indole moiety, a benzamide group, and a benzyloxy substituent. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the indole nitrogen.
The acetylation of the indole nitrogen is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamide group through the reaction of the acetylated indole with an aminobenzamide derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a catalyst, metal hydrides
Substitution: Benzyl halides, acetic anhydride, acetyl chloride
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Similar in structure but contains a triazole ring instead of an indole.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring and is studied for its anti-tubercular activity.
Uniqueness
4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H21N3O3/c25-24(29)19-6-9-20(10-7-19)26-23(28)15-27-13-12-18-8-11-21(14-22(18)27)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) |
InChI Key |
STGYDFMTXGLVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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